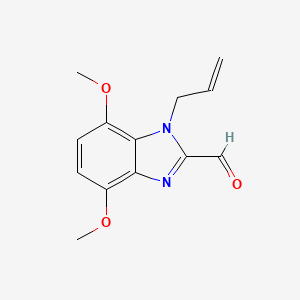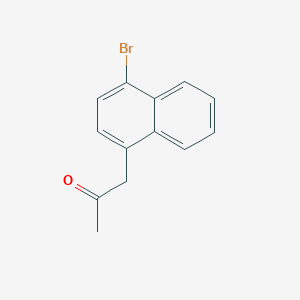
1-(4-Bromonaphthalen-1-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromonaphthalen-1-yl)propan-2-one is an organic compound with the molecular formula C13H11BrO It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a propan-2-one group is attached to the first position
Vorbereitungsmethoden
The synthesis of 1-(4-Bromonaphthalen-1-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of naphthalene followed by the Friedel-Crafts acylation reaction. The reaction conditions typically include the use of bromine as the brominating agent and aluminum chloride as the catalyst for the acylation step. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity .
Analyse Chemischer Reaktionen
1-(4-Bromonaphthalen-1-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromonaphthalen-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)propan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromonaphthalen-1-yl)propan-2-one can be compared with similar compounds such as:
Phenylacetone: Both compounds have a ketone group attached to an aromatic ring, but phenylacetone lacks the bromine substitution.
1-(4-Bromonaphthalen-1-yl)sulfanylpropan-2-one:
Eigenschaften
CAS-Nummer |
832716-20-8 |
|---|---|
Molekularformel |
C13H11BrO |
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
1-(4-bromonaphthalen-1-yl)propan-2-one |
InChI |
InChI=1S/C13H11BrO/c1-9(15)8-10-6-7-13(14)12-5-3-2-4-11(10)12/h2-7H,8H2,1H3 |
InChI-Schlüssel |
AVIVYACXXAAEQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=C(C2=CC=CC=C12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)
![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)

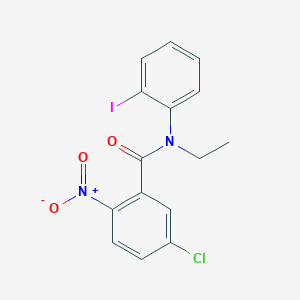
oxophosphanium](/img/structure/B14208320.png)

![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
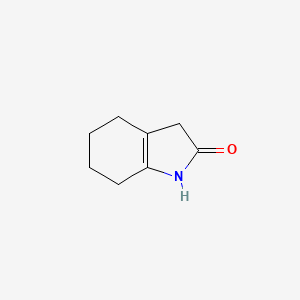
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
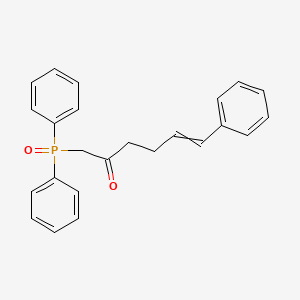
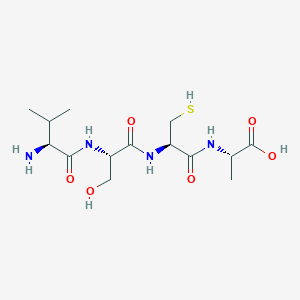
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
